6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde

货号 B6256380

CAS 编号:

851292-76-7

分子量: 206.3

InChI 键:

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde” is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . They are known to have various biological activities and are used in medicinal chemistry .

Synthesis Analysis

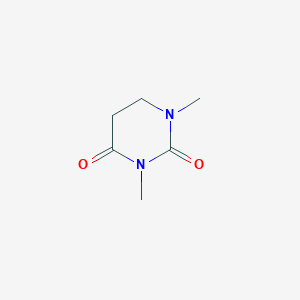

While specific synthesis methods for “6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde” are not available, benzothiazole derivatives are often synthesized through condensation reactions . The synthesis process usually involves the reaction of 2-aminothiophenol with various aldehydes or ketones .Molecular Structure Analysis

The molecular structure of “6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde” would likely consist of a benzothiazole core with a dimethylamino group at the 6-position and a carbaldehyde group at the 2-position .Chemical Reactions Analysis

Benzothiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde” would depend on its specific structure. Benzothiazoles are generally stable compounds and can exhibit fluorescence .作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde involves the reaction of 2-aminobenzothiazole with dimethylformamide dimethyl acetal followed by oxidation with potassium permanganate and subsequent reaction with paraformaldehyde.", "Starting Materials": [ "2-aminobenzothiazole", "dimethylformamide dimethyl acetal", "potassium permanganate", "paraformaldehyde" ], "Reaction": [ "Step 1: 2-aminobenzothiazole is reacted with dimethylformamide dimethyl acetal in the presence of a catalyst to form 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde intermediate.", "Step 2: The intermediate is then oxidized with potassium permanganate to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then reacted with paraformaldehyde in the presence of a catalyst to form the final product, 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde." ] } | |

CAS 编号 |

851292-76-7 |

产品名称 |

6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde |

分子式 |

C10H10N2OS |

分子量 |

206.3 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-(3-methyl-1-benzofuran-5-yl)acetic acid

152150-36-2

3-(4-hydroxybutyl)benzoic acid

620601-12-9

4-(5-hydroxy-2-methylphenyl)butanoic acid

19133-73-4